Cas no 1260-05-5 (1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI))

1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) structure
1260-05-5 structure
Product Name:1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI)
CAS-Nr.:1260-05-5
MF:C32H52O3
MW:484.753490447998
CID:164973
PubChem ID:91895435
Update Time:2025-04-19

1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI)
    • 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,...
    • 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6
    • PHLEGMANOL C
    • 3-Epi-O-Acetyl-21-serratenediol
    • Epipinoresinol methyl ether
    • philligenin
    • Phillygenol
    • phylligenin
    • sylvatesmin
    • [ "" ]
    • AKOS032962280
    • FS-10273
    • C(14a)-Homo-27-norgammacer-14-ene-3beta,21beta-diol 3-acetate
    • 1260-05-5
    • DTXSID401098288
    • 21-epi-Serratenediol 3-acetate; 21-Hydroxyserrat-14-en-3-yl acetate
    • [(3S,6R,8S,11R,12S,15S,16R,19R,21R)-19-hydroxy-3,7,7,11,16,20,20-heptamethyl-8-pentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-enyl] acetate
    • 1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
    • 1H-Cyclohepta[1,2-a:5,4-aa(2)]dinaphthalene-3,11-diol, 2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-, 3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)-
    • Inchi: 1S/C32H52O3/c1-20(33)35-27-15-18-32(8)24(29(27,4)5)13-16-30(6)19-21-9-11-23-28(2,3)26(34)14-17-31(23,7)22(21)10-12-25(30)32/h9,22-27,34H,10-19H2,1-8H3/t22-,23-,24-,25-,26+,27-,30-,31+,32-/m0/s1
    • InChI-Schlüssel: JTMRPEBSVBAWGS-UFEYJMCTSA-N
    • Lächelt: O(C(C)=O)[C@H]1CC[C@@]2(C)[C@@H](CC[C@@]3(C)CC4=CC[C@H]5C(C)(C)[C@@H](CC[C@]5(C)[C@H]4CC[C@H]23)O)C1(C)C

Berechnete Eigenschaften

  • Genaue Masse: 484.39200
  • Monoisotopenmasse: 484.392
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 35
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 901
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 9
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 46.5A^2
  • XLogP3: 8.1

Experimentelle Eigenschaften

  • Farbe/Form: Powder
  • Dichte: 1.1±0.1 g/cm3
  • Siedepunkt: 543.1±50.0 °C at 760 mmHg
  • Flammpunkt: 196.5±22.9 °C
  • PSA: 46.53000
  • LogP: 7.71050
  • Dampfdruck: 0.0±3.3 mmHg at 25°C

1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) Sicherheitsinformationen

1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P50180-5mg
Phlegmanol C
1260-05-5
5mg
¥5280.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4763-1 mg
Phlegmanol C
1260-05-5
1mg
¥2675.00 2022-04-26
TargetMol Chemicals
TN4763-5mg
Phlegmanol C
1260-05-5
5mg
¥ 3710 2024-07-19
TargetMol Chemicals
TN4763-5 mg
Phlegmanol C
1260-05-5 98%
5mg
¥ 3,710 2023-07-10
TargetMol Chemicals
TN4763-1 mL * 10 mM (in DMSO)
Phlegmanol C
1260-05-5 98%
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-15
TargetMol Chemicals
TN4763-1 ml * 10 mm
Phlegmanol C
1260-05-5
1 ml * 10 mm
¥ 3810 2024-07-19
A2B Chem LLC
AE41548-5mg
C(14a)-Homo-27-norgammacer-14-ene-3β,21β-diol 3-acetate
1260-05-5 98.0%
5mg
$660.00 2024-04-20

1H-Cyclohepta[1,2-a:5,4-a']dinaphthalene-3,11-diol,2,3,4,4a,5,6,6a,7,9,9a,10,11,12,13,13a,13b,14,15,15a,15b-eicosahydro-4,4,6a,10,10,13a,15b-heptamethyl-,3-acetate, (3S,4aR,6aS,9aR,11R,13aR,13bS,15aS,15bR)- (9CI) Verwandte Literatur

Empfohlene Lieferanten
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Nanjing jingzhu bio-technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Liye chemical Co.,Ltd
Shanghai Joy Biotech Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Joy Biotech Ltd